Cas no 2228474-03-9 (3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol)
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol
- EN300-1832172
- 2228474-03-9
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- Inchi: 1S/C10H14N2O3/c1-10(6-11,7-13)8-2-4-9(5-3-8)12(14)15/h2-5,13H,6-7,11H2,1H3
- InChI Key: JGRXLHXIAUDASM-UHFFFAOYSA-N
- SMILES: OCC(C)(CN)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 92.1Ų
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832172-0.05g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1832172-0.1g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1832172-0.25g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1832172-0.5g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1832172-1.0g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1832172-2.5g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1832172-5.0g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1832172-10.0g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1832172-1g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1832172-5g |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol |
2228474-03-9 | 5g |
$3396.0 | 2023-09-19 |
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol
Professional Introduction to 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol (CAS No: 2228474-03-9)
3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol, identified by the chemical abstracts service number 2228474-03-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an amino group, a methyl-substituted propanol backbone, and a 4-nitrophenyl side chain, presents a rich scaffold for further functionalization and derivatization. Its molecular structure not only underscores its potential as an intermediate in the synthesis of more complex molecules but also highlights its relevance in exploring novel pharmacophores.
The presence of both an amino group and a hydroxyl group on adjacent carbon atoms in the 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol molecule introduces versatile reactivity, making it a candidate for various chemical transformations such as condensation reactions, nucleophilic substitutions, and redox processes. These reactions are pivotal in constructing more intricate molecular architectures that could mimic biological targets or exhibit specific biochemical activities. The 4-nitrophenyl moiety further enhances the compound's utility by providing a site for electronic modulation and potential interactions with biological systems.
In recent years, there has been a surge in interest towards designing molecules with enhanced binding affinity and selectivity for therapeutic targets. The structural features of 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol align well with this trend, as they offer multiple points for optimization. For instance, computational studies have suggested that the nitro group could serve as an anchor point for designing ligands targeting metalloproteinases or other enzymes involved in disease pathways. Additionally, the amine and hydroxyl functionalities can be tailored to enhance solubility or to facilitate prodrug formulations, which are critical considerations in drug development.
The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access novel compounds efficiently. The synthesis of 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol exemplifies this trend, as it can be approached through multi-step organic transformations that showcase modern techniques such as transition-metal catalysis and asymmetric synthesis. These methods not only improve yield and purity but also allow for greater control over stereochemistry—a crucial factor in determining pharmacological outcomes. Recent advances in flow chemistry have further streamlined the preparation of such complex molecules, making them more accessible for industrial-scale production.
Biologically speaking,3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol has shown promise as a precursor for biologically active compounds. Its structural components can be strategically modified to explore different therapeutic spaces. For example, derivatives of this compound have been investigated for their potential role in modulating neurotransmitter receptors or inhibiting kinases implicated in cancer progression. The nitro group, when reduced to an amine or when converted into other functional groups like carboxylic acids or esters, can alter the electronic properties of the molecule significantly, thereby tuning its interaction with biological targets.
The role of computational chemistry in understanding the behavior of such molecules cannot be overstated. Molecular modeling techniques have been employed to predict how 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol might interact with various biological targets at the atomic level. These studies have provided valuable insights into how structural modifications could enhance potency or selectivity. Furthermore,3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol itself has been used as a scaffold to develop libraries of compounds for high-throughput screening (HTS). HTS campaigns have identified several hits with interesting pharmacological profiles that could lead to new drug candidates.
The environmental impact of pharmaceutical research is another critical consideration today. Sustainable synthetic routes are being prioritized to minimize waste and reduce energy consumption during drug development. The synthesis of 3-amino-2-methyl-2-(4-nitrophenyl)propan-1-ol offers opportunities for green chemistry approaches by employing catalytic methods that reduce reliance on stoichiometric reagents or hazardous solvents. Such innovations not only align with regulatory expectations but also contribute to cost-effective manufacturing processes that are environmentally benign.
In conclusion,3-amino--methyl--(4--nitro--phenyl)--propan--1--ol (CAS No: 2228474--03--9) stands out as a versatile building block with significant implications across pharmaceutical research and industrial applications. Its unique structural features provide multiple avenues for chemical manipulation while offering potential advantages when designing new therapeutic agents. As our understanding of biological systems continues to evolve so too will our ability to leverage compounds like this one—ensuring they remain at forefronts of innovation.
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